molecular formula C22H36N2O17 B2636913 N-Acetylneuraminic Acid Dimer alpha(2-8) CAS No. 95983-78-1

N-Acetylneuraminic Acid Dimer alpha(2-8)

Cat. No.: B2636913
CAS No.: 95983-78-1
M. Wt: 600.527
InChI Key: RBHZITKOXCMFCZ-SDAKMOIXSA-N
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Description

The N-Acetylneuraminic Acid Dimer alpha(2-8) is an essential biochemical tool for advanced glycobiology research. This compound, consisting of two N-acetylneuraminic acid units linked by an alpha(2-8) glycosidic bond, represents the core structural unit and reducing terminus of linear polysialic acid (polySia) chains. These chains are critical virulence factors in pathogenic bacteria such as Neisseria meningitidis serogroup B and Escherichia coli K1, making the dimer a vital molecule for studying host-pathogen interactions and developing novel antibacterial strategies . Structural studies have revealed that the dimer's reducing end, which predominantly exists in a beta-anomeric configuration, forms a unique and stable structural motif. This configuration facilitates an intramolecular hydrogen bond between the reducing-end hydroxyl group and the carboxylate group of the adjacent residue, defining the oligomer's local conformation and dynamics . This distinct structure is a key reason why alpha(2-8)-polysialic acid chains require approximately 10 or more residues for effective antibody binding, a critical consideration for vaccine development against bacterial meningitis . Beyond bacteriology, this dimer is fundamental for neuroscientific discovery. Polysialic acid is abundantly expressed on neural cell adhesion molecules (NCAM) and is a critical regulator of brain development, synaptic plasticity, and memory formation . Researchers utilize this dimer to probe the molecular mechanisms underlying these processes and to understand its role in cellular recognition and signaling . Furthermore, sialic acids are involved in immunomodulation, often acting as self-associated molecular patterns (SAMPs) recognized by Siglec receptors on immune cells to modulate responses . This dimer serves as a precise reagent for investigating these intricate immunobiological pathways.

Properties

IUPAC Name

(4S,5R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19?,22?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHZITKOXCMFCZ-SDAKMOIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Dimer alpha(2-8) typically involves the enzymatic or chemical linkage of two N-Acetylneuraminic Acid molecules. One common method is the use of sialyltransferases, which catalyze the formation of the alpha(2-8) glycosidic bond under specific conditions. The reaction conditions often include a buffered solution with optimal pH and temperature to ensure the activity of the enzyme.

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Dimer alpha(2-8) may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis. The product is then purified through various chromatographic techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Dimer alpha(2-8) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions to prevent degradation of the compound.

    Substitution: Common reagents include halogenating agents and nucleophiles, often under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetylneuraminic Acid derivatives with altered functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Immunology

N-Acetylneuraminic acid dimer α(2-8) has been studied for its effects on immune modulation. Research indicates that it can influence T-cell activity, potentially linking it to immune exhaustion phenomena observed in conditions such as obesity and cancer. For instance, a study demonstrated that administration of N-acetylneuraminic acid could reduce CD4+ T-cell proliferation in both mouse and human models, suggesting its role in immune regulation and potential therapeutic applications in autoimmune diseases .

Viral Infections

The compound has been investigated for its antiviral properties. It has been shown to inhibit the adhesion of viruses to host cells by interfering with the hemagglutination process. This property is particularly relevant for influenza viruses, where N-acetylneuraminic acid derivatives have been utilized as potential therapeutic agents . The ability to modify the compound into multivalent forms enhances its efficacy against viral infections.

Cancer Research

N-Acetylneuraminic acid dimer α(2-8) is being explored as a biomarker for tumor development due to its involvement in cell signaling pathways associated with cancer progression. Studies suggest that alterations in sialic acid expression can correlate with tumor aggressiveness and metastasis . The compound's role in cell adhesion and recognition makes it a candidate for targeted cancer therapies.

Drug Development

The dimer's unique structure allows it to serve as a scaffold for drug delivery systems. Its ability to interact with specific receptors on cell surfaces can be exploited to enhance the delivery of therapeutic agents directly to target cells. This application is particularly promising in the design of glyco-conjugates that improve drug efficacy while minimizing side effects .

Case Study 1: Immune Modulation in Obesity

A recent study highlighted how elevated levels of free N-acetylneuraminic acid correlate with immune suppression in obese mice models. The administration of N-acetylneuraminic acid was shown to mimic the effects of high-fat diets on T-cell populations, implicating this compound as a significant factor in immune response modulation during obesity .

Case Study 2: Antiviral Efficacy

In vitro experiments demonstrated that N-acetylneuraminic acid derivatives could significantly inhibit the replication of various influenza strains by blocking their ability to bind to host cells. This research paves the way for developing new antiviral drugs based on this sialic acid derivative .

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Dimer alpha(2-8) involves its interaction with specific receptors and enzymes on the cell surface. It can bind to sialic acid-binding lectins and other proteins, mediating cell-cell interactions and signaling pathways. This compound can also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in microbial pathogenesis.

Comparison with Similar Compounds

Structural Analogues: Linkage Variations

α-2,3- and α-2,6-Linked Sialic Acid Dimers
  • α-2,3-Linked Dimers : Common in mucins and viral receptors (e.g., influenza hemagglutinin). The equatorial orientation of the glycosidic bond reduces steric hindrance compared to α-2,8 linkages, enhancing recognition by lectins like Psathyrella velutina mushroom lectin .
  • α-2,6-Linked Dimers : Predominant in human respiratory epithelia. These dimers are substrates for bacterial sialidases, facilitating mucosal colonization (e.g., Streptococcus pneumoniae) .

Key Difference : The α-2,8 linkage adopts a helical conformation with distinct dihedral angles (φ = C1-C2-O8'-C8', ψ = C2-O8'-C8'-C7'), enabling extended polysaccharide chains critical for bacterial capsule formation .

N-Glycolylneuraminic Acid (Neu5Gc) Dimers

Neu5Gc, a hydroxylated analogue of Neu5Ac, forms dimers with reduced prevalence in humans due to the absence of the CMAH enzyme. Neu5Gc-α-2,8-Neu5Gc is detected in non-human mammals and xenografts, eliciting immunogenic responses in humans .

Epimers and Isomers

Epimerization at C-7, C-8, or both (e.g., 7-epi-, 8-epi-, or 7,8-bis-epi-Neu5Ac) alters the dimer's conformation and biological activity:

  • 8-epi-Neu5Ac : The C-8 hydroxyl group’s axial position disrupts hydrogen bonding with enzymes like N-acetylneuraminate lyase, reducing binding affinity by >50% compared to native Neu5Ac .
  • 7,8-Bis-epi-Neu5Ac : This configuration sterically hinders glycosidic bond formation, making synthetic derivatives challenging to isolate .

Polymeric Forms

Polymer Linkage Biological Role Source
Colominic Acid α-2,8 Bacterial capsule (E. coli K1)
Meningococcal Polysaccharide α-2,8 Immune evasion (N. meningitidis B)
Ganglioside GD3 α-2,8 Neuronal development, cancer markers
Neu5Ac Pentamer α(2-8) α-2,8 Synthetic model for polysialic acid

Key Insight : The dimer serves as a building block for longer α-2,8 polymers. While the pentamer and tetramer (e.g., CAS 96425-83-1 ) mimic bacterial capsules, the dimer itself is sufficient for ganglioside-mediated cell signaling .

Clinical and Functional Comparisons

Compound Clinical Relevance Functional Role
Neu5Ac-α-2,8-Neu5Ac CLN2 disease biomarker Neuronal plasticity, ganglioside synthesis
Neu5Gc-α-2,8-Neu5Gc Xenograft rejection Immunogenic epitope
Meningococcal α-2,8 Polysaccharide Vaccine target Pathogen immune evasion
8-O-Methylphosphonate Dimer Catalytic hydrolysis studies Regioselective enzyme mimicry

Biological Activity

N-Acetylneuraminic acid dimer alpha(2-8) (also known as polySia) is a polysialic acid that plays significant roles in biological processes, particularly in the nervous system and immune response. This compound is a polymer of N-acetylneuraminic acid (Neu5Ac) linked through alpha(2-8) glycosidic bonds, contributing to its unique biological properties.

1. Role in Neural Plasticity

PolySia is critically involved in neuronal plasticity, facilitating the development and remodeling of synapses. It is primarily found on the neural cell adhesion molecule (NCAM), where it modulates cell-cell interactions and signaling pathways essential for neurodevelopment and synaptic function. Studies have shown that increased levels of polySia correlate with enhanced synaptic plasticity, which is vital for learning and memory processes .

2. Immune System Modulation

N-Acetylneuraminic acid dimer exhibits immunomodulatory effects, particularly influencing natural killer (NK) cell functions. Sialic acids, including Neu5Ac, are known to shield cells from immune recognition by binding to sialic acid receptors on NK cells. This interaction can inhibit NK cell cytotoxicity, thereby allowing tumor cells or virally infected cells to evade immune surveillance .

3. Viral Interactions

PolySia serves as a receptor for several viruses, including influenza and some strains of avian influenza. The binding of viruses to sialic acids on host cells facilitates entry and infection. The structural specificity of the sialic acid linkage (alpha(2-8) vs. alpha(2-6)) can determine viral tropism and pathogenicity .

Case Studies and Experimental Data

  • Neuraminidase Activity : Research indicates that polySia can inhibit neuraminidase enzymes, which are critical for viral replication by removing sialic acid residues from glycoproteins on host cells. This inhibition can potentially limit viral spread and enhance therapeutic strategies against influenza .
  • Metabolic Pathways : A study demonstrated that after intravenous administration of Neu5Ac in rats, a significant portion was rapidly excreted, indicating limited cellular uptake. However, the compound's metabolic products may still play roles in various biosynthetic pathways related to glycoconjugates .
  • Cancer Research : Increased expression of polySia has been correlated with tumor progression in various cancers, suggesting its potential as a biomarker for malignancy and a target for therapeutic intervention .

Data Table: Biological Activities of N-Acetylneuraminic Acid Dimer alpha(2-8)

Biological ActivityDescriptionReferences
Neural PlasticityModulates NCAM interactions; enhances synaptic plasticity
Immune EvasionInhibits NK cell activity; aids tumor evasion from immune response
Viral Receptor FunctionActs as a receptor for influenza viruses; affects viral entry
Neuraminidase InhibitionInhibits neuraminidase activity; potential therapeutic applications
Tumor BiomarkerElevated levels associated with cancer progression

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying α(2-8)-linked N-acetylneuraminic acid dimer (Neu5Acα2-8Neu5Ac)?

  • Methodological Answer : The dimer is typically synthesized enzymatically or chemically. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry on Rink resin has been employed for oligomerization of sialic acid analogs . For purification, reverse-phase HPLC (>95% purity) is commonly used, with mobile phases optimized for polar sialylated compounds. Storage under inert gas at <0°C prevents degradation via air/moisture exposure .

Q. How is the structural integrity of the α(2-8) linkage confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming linkage conformation. Key dihedral angles (e.g., φ = C1-C2-O8'-C8', ψ = C2-O8'-C8'-C7') are analyzed using NOESY/ROESY to assess spatial proximity of protons. Circular dichroism (CD) spectroscopy further detects ordered secondary structures, particularly in oligomers .

Q. What is the biological significance of α(2-8)-linked sialic acid dimers in pathogens?

  • Methodological Answer : These dimers are structural components of bacterial polysaccharide capsules (e.g., E. coli K1 and Neisseria meningitidis). Immunization studies in mice with conjugates of these dimers elicit antibodies against pathogenic polysaccharides, highlighting their role in vaccine development .

Advanced Research Questions

Q. How do conformational properties of α(2-8)-linked dimers influence host-pathogen interactions?

  • Methodological Answer : The dimer’s flexibility (governed by ω7, ω8, and ω9 dihedral angles) affects antigenic presentation. Molecular dynamics simulations reveal that extended conformations enhance antibody binding, while compact forms evade immune recognition. Mutagenesis of acyl groups (e.g., replacing N-acetyl with N-propionyl) alters conformational stability and immune responses .

Q. What analytical challenges arise in quantifying α(2-8)-linked dimers in biological matrices?

  • Methodological Answer : Endogenous sialidases and low abundance complicate detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Derivatization (e.g., methyl esterification) improves ionization efficiency. Isotope-labeled internal standards (e.g., ¹³C-labeled Neu5Ac) correct for matrix effects .

Q. How can researchers design experiments to study the dimer’s role in immune evasion?

  • Methodological Answer : Use glycan microarrays displaying α(2-8)-linked dimers to screen serum antibodies from infected hosts. Complement deposition assays (e.g., C3b binding) quantify immune activation. Knockout models (e.g., siaD-deficient bacteria) compare virulence to wild-type strains .

Q. What strategies address contradictions in reported binding affinities of α(2-8)-linked dimers to Siglec receptors?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength). Surface plasmon resonance (SPR) with immobilized Siglecs under physiological buffers improves reproducibility. Competitive binding assays using fluorescently labeled dimers and flow cytometry validate specificity .

Methodological Notes

  • Synthesis & Storage : SPPS and enzymatic elongation require strict anhydrous conditions. Lyophilization post-purification enhances stability .
  • Structural Analysis : Combine NMR (for linkage confirmation) with molecular modeling (e.g., Gaussian software) to predict solvent-accessible epitopes .
  • Immunological Assays : Use adjuvants like Freund’s complete/incomplete to enhance immunogenicity in murine models .

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